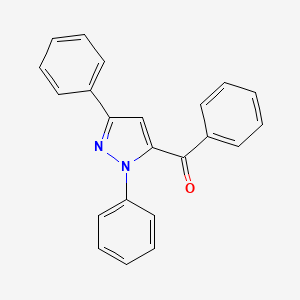
(1,3-Diphenyl-1H-pyrazol-5-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Diphenyl-1H-pyrazol-5-yl)(phenyl)methanone is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of three phenyl groups attached to the pyrazole ring, making it a highly aromatic and stable molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Diphenyl-1H-pyrazol-5-yl)(phenyl)methanone typically involves the condensation of hydrazine derivatives with diketones or ketoesters. One common method is the reaction of phenylhydrazine with benzoylacetone under reflux conditions in ethanol or methanol. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions: (1,3-Diphenyl-1H-pyrazol-5-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrazole-5-carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Pyrazole-5-carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted pyrazoles.
Scientific Research Applications
(1,3-Diphenyl-1H-pyrazol-5-yl)(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1,3-Diphenyl-1H-pyrazol-5-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of its anti-inflammatory effects, it may inhibit the production of pro-inflammatory cytokines and mediators by targeting signaling pathways like NF-κB and MAPK .
Comparison with Similar Compounds
(1,3-Dimethyl-1H-pyrazol-5-yl)(phenyl)methanone: Similar structure but with methyl groups instead of phenyl groups, leading to different chemical properties and reactivity.
1-(1,3-Diphenyl-1H-pyrazol-5-yl)thiourea: Contains a thiourea group, which imparts different biological activities and applications.
Uniqueness: (1,3-Diphenyl-1H-pyrazol-5-yl)(phenyl)methanone is unique due to its highly aromatic structure, which contributes to its stability and reactivity. The presence of three phenyl groups enhances its potential for various chemical modifications and applications in different fields of research .
Properties
CAS No. |
54606-21-2 |
|---|---|
Molecular Formula |
C22H16N2O |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(2,5-diphenylpyrazol-3-yl)-phenylmethanone |
InChI |
InChI=1S/C22H16N2O/c25-22(18-12-6-2-7-13-18)21-16-20(17-10-4-1-5-11-17)23-24(21)19-14-8-3-9-15-19/h1-16H |
InChI Key |
NZDRYDGEGWLFQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















